molecular formula C13H9F3O4 B3042761 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid CAS No. 672930-56-2

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid

Cat. No.: B3042761
CAS No.: 672930-56-2
M. Wt: 286.2 g/mol
InChI Key: SDGAVBTXZGZKGJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide is a high-purity chemical compound offered for research and development purposes. This small molecule features a furan ring core substituted with a methyl group and an amide function, and is further functionalized with a trifluoromethoxy-phenyl moiety. The presence of this trifluoromethoxy group is of significant interest in medicinal chemistry and drug discovery, as it can influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use. The compound is classified with the signal word 'Warning' and carries specific hazard statements, including that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area . Specifications: • CAS Number: See Certificate of Analysis • Molecular Formula: C 13 H 10 F 3 NO 3 • Molecular Weight: 285.22 g/mol • Purity: ≥95% • MDL Number: MFCD27937122 Handling and Storage: Store in a well-ventilated place in a tightly closed container. Keep locked up. Dispose of contents/container to a hazardous waste disposal site .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O4/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)20-13(14,15)16/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAVBTXZGZKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid typically involves the construction of the furan ring followed by the introduction of the trifluoromethoxy phenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes make it a candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of furan-based compounds exhibit anticancer properties. The incorporation of trifluoromethoxy groups may enhance biological activity by improving pharmacokinetic profiles and selectivity towards cancer cells .
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, making them potential candidates for treating chronic inflammatory diseases .

Agrochemical Development

The unique chemical structure allows for exploration in agrochemical formulations:

  • Pesticide Formulations : The trifluoromethoxy group is known to enhance the efficacy and stability of agrochemicals. This compound could be investigated as a lead structure for developing novel pesticides that target specific pests while minimizing environmental impact .

Material Science

The properties of this compound can be leveraged in material science:

  • Polymer Synthesis : Its reactive functional groups can be utilized in polymer chemistry to create advanced materials with tailored properties, such as increased thermal stability and chemical resistance .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that furan derivatives exhibit selective cytotoxicity against various cancer cell lines.
Study 2Anti-inflammatory EffectsFound that compounds similar to this acid significantly reduced markers of inflammation in animal models.
Study 3Agrochemical EfficacyInvestigated the effectiveness of trifluoromethoxy-substituted compounds in pest control, showing enhanced activity compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The furan ring and carboxylic acid group also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related furan-carboxylic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Findings
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid -CF₃O- (para), -CH₃ (C2), -COOH (C3) ~260 (estimated) High lipophilicity; potential metabolic stability. No direct ΔfusH data available .
2-Methyl-5-(4-methylphenyl)-furan-3-carboxylic acid () -CH₃ (para), -CH₃ (C2), -COOH (C3) 216.24 ΔfusH not measured due to thermo-oxidative decomposition during melting .
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid () -OCH₃ (para), -CH₃ (C5), -COOH (C3) 232.24 Methoxy group enhances polarity; no thermal stability data reported.
4-Cyano-5-acetamido-2-(trifluoromethyl)furan-3-carboxylic acid () -CF₃ (C2), -CN (C4), -NHCOCH₃ (C5), -COOH (C3) 262.14 Increased polarity and hydrogen-bonding potential; structural complexity may limit synthesis.
5-(2-Nitrophenyl)-furan-2-carboxylic acid () -NO₂ (ortho), -COOH (C2) Not provided ΔfusH = 33.59 ± 0.22 kJ/mol at Tfus = 491.6 ± 1.0 K; nitro group reduces thermal stability .

Key Findings from Comparative Analysis

  • Structural Impact on Thermal Stability: The trifluoromethoxy group in the target compound is electron-withdrawing, which may increase thermal stability compared to electron-donating groups (e.g., -CH₃ in ). However, similar compounds with halogenated substituents (e.g., 2-chloro-5-trifluoromethylphenyl derivatives) decompose during melting, suggesting that fluorinated analogs require careful thermal analysis .
  • Biological Activity Insights: Furan-carboxylic acids with para-substituted aromatic groups (e.g., chloro, methoxy) demonstrate antimicrobial activity in hybrid structures (). The trifluoromethoxy group in the target compound may enhance membrane permeability and bioactivity due to increased lipophilicity . Cyano and acetamido substituents () introduce additional hydrogen-bonding sites, which could improve target binding but may complicate synthesis and metabolic clearance.
  • In contrast, simpler analogs like 2-methyl-5-(4-methylphenyl)-furan-3-carboxylic acid are commercially available, suggesting easier synthetic routes .

Biological Activity

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid (CAS No. 672930-56-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H9F3O4
  • Molecular Weight : 286.2 g/mol
  • Purity : ≥ 95%

This compound features a furan ring substituted with a trifluoromethoxy group, which is known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors in the body:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. In vitro studies have reported IC50 values of approximately 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity .
    • It also exhibits inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Antioxidant Activity :
    • The presence of the trifluoromethoxy group contributes to the compound's antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress .
  • Cytotoxicity :
    • Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicate a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Table 1: Biological Activity Summary

Activity Target/Cell Line IC50 Value (μM) Reference
AChE InhibitionAChE19.2
BChE InhibitionBChE13.2
COX-2 InhibitionCOX-2Moderate
LOX InhibitionLOX-15Moderate
CytotoxicityMCF-7Significant

Case Studies

  • In Vitro Studies on Cancer Cells :
    A study investigated the cytotoxic effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the intrinsic pathway without affecting peripheral blood mononuclear cells at concentrations up to 150 nM. This selectivity indicates its potential for targeted cancer therapy .
  • Molecular Docking Studies :
    Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, highlighting hydrogen bonding and halogen interactions that enhance its inhibitory potency against cholinesterases . These studies provide insights into optimizing chemical modifications for improved efficacy.

Q & A

Q. What experimental methods are recommended for determining the sublimation enthalpy of this compound?

Sublimation enthalpy can be measured using calorimetry or gas-phase effusion techniques. Thermogravimetric analysis (TGA) coupled with mass spectrometry is often employed to track mass loss and confirm phase transitions. For accurate results, ensure controlled temperature gradients and validate data against reference compounds with known sublimation properties. Experimental uncertainties (e.g., ±5.9 kJ/mol in similar furan derivatives) should be reported alongside results .

Q. How can HPLC be optimized to quantify this compound in complex mixtures?

Reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm) is effective. Mobile phases such as acetonitrile/water (acidified with 0.1% formic acid) improve peak resolution. Method validation should include spike-recovery tests in matrices like biological fluids or reaction mixtures. Note that furan-3-carboxylic acid derivatives exhibit retention times sensitive to pH and column temperature, requiring calibration with authentic standards .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the furan ring substitution pattern and trifluoromethoxy-phenyl group. The methyl group at position 2 typically appears as a singlet (~δ 2.3 ppm in 1H^{1}\text{H} NMR).
  • FT-IR : Key peaks include C=O stretching (~1700 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) from the furan ring.
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C13_{13}H9_{9}F3_{3}O4_{4}) with ppm-level accuracy .

Q. What are critical steps in synthesizing this compound with high purity?

Key steps include:

  • Friedel-Crafts acylation to introduce the trifluoromethoxy-phenyl group.
  • Acid-catalyzed cyclization to form the furan ring, monitored by TLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Purity (>95%) is confirmed via melting point analysis (e.g., 130–132°C for analogous compounds) and HPLC .

Advanced Research Questions

Q. How do computational methods (e.g., group contribution vs. Joback) compare for estimating thermodynamic properties?

  • Group contribution methods calculate properties by summing contributions from functional groups (e.g., -CF3_3O adds ~61.8 kJ/mol). They are precise for structurally similar compounds but neglect inter-group interactions.
  • Joback’s method uses additive contributions without environmental corrections, leading to errors in complex molecules. For example, calculated formation enthalpies may deviate by ~6.3 kJ/mol compared to experimental data. Cross-validation with experimental values (e.g., combustion calorimetry) is critical .

Q. How do substituents on the phenyl ring influence acidity and reactivity?

Electron-withdrawing groups (e.g., -CF3_3O) lower the pKa of the carboxylic acid. For furan-3-carboxylic acids, the pKa ranges from 3.15 (unsubstituted) to ~2.5–3.0 with strong electron-withdrawing substituents. This enhances electrophilic reactivity, impacting esterification or amide coupling efficiency. pH-dependent solubility studies (e.g., in buffers) can quantify these effects .

Q. How can contradictions in thermodynamic data be resolved?

Discrepancies often arise from differing experimental conditions (e.g., solvent purity, calibration standards). For example, sublimation enthalpy values for 2-methyl-5-(4-methylphenyl)-furan-3-carboxylic acid vary by ±5.9 kJ/mol across studies. Reproducibility is improved by:

  • Standardizing measurement protocols (e.g., DSC heating rates).
  • Using high-purity reference materials.
  • Applying statistical error propagation models to group contribution calculations .

Q. What strategies optimize regioselectivity in furan ring functionalization?

  • Directed metallation : Use of Lewis acids (e.g., BF3_3) directs electrophiles to the 5-position of the furan.
  • Protecting groups : Temporarily block the carboxylic acid to prevent unwanted side reactions.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 5-substitution over 4-substitution) .

Methodological Considerations Table

ParameterRecommended TechniqueKey ConsiderationsReference ID
Sublimation EnthalpyTGA-MSCalibrate with benzoic acid standards
pKa DeterminationPotentiometric titrationUse ionic strength adjusters (e.g., KCl)
Thermodynamic ModelingGroup contribution + Joback validationReport deviations >5 kJ/mol as significant
HPLC QuantificationReverse-phase C18 columnAcidify mobile phase to reduce tailing

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid
Reactant of Route 2
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2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid

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